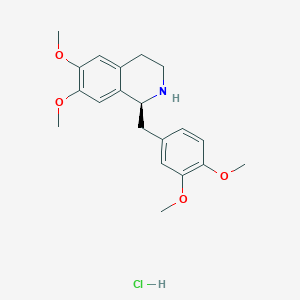
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate HCl” is a chemical compound with the CAS Number: 1027-35-6 . It has a molecular weight of 247.29 and its IUPAC name is ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate . It is used in the synthesis of chromeno .
Synthesis Analysis
The synthesis of this compound involves the use of potassium tert-butoxide in toluene under ice-cooling conditions . The crude compound is dissolved in toluene without water, and tert potassium butanolate is added gradually under an ice bath . After stirring for 2 hours, 4M HCl is added in an ice bath . The pH is adjusted to pH=8 using saturated sodium bicarbonate, and the mixture is extracted with ethyl acetate . The extract is dried using anhydrous Na2SO4, filtered, and spin-dried to obtain the compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H17NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 .
Chemical Reactions Analysis
The compound is involved in the synthesis of chromeno . It is also used as a building block for the syntheses of receptor agonists and antagonists .
Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It does not inhibit CYP1A2, CYP2C9, CYP2D6, or CYP3A4, but it does inhibit CYP2C19 . Its Log Kp (skin permeation) is -6.53 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.41 .
科学的研究の応用
Nootropic and Biological Activities
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate HCl has been explored for its potential nootropic activities. Research involving synthesis of 1,4-disubstituted 2-oxopyrrolidines, including ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate derivatives, indicates their potential for cognitive enhancement. These compounds underwent various chemical transformations, showing promise for nootropic activity testing (Valenta, Urban, Taimr, & Polívka, 1994). Additionally, ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, synthesized via recyclization, showed low toxicity and exhibited antiradical and anti-inflammatory activities, highlighting a broad spectrum of pharmacological potentials (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016).
Aldose Reductase Inhibition
Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, a closely related compound, has demonstrated significant selectivity and potency as an aldose reductase inhibitor. This enzyme is implicated in diabetic complications, making this compound of interest for managing such conditions. It has been found to be more than 4000 times more potent in inhibiting aldose reductase from rat lens compared to aldehyde reductase, showcasing its specificity and potential therapeutic value (Mylari, Beyer, & Siegel, 1991).
Microbial Reduction and Stereochemistry
The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by Candida parapsilosis and Pichia methanolica has been studied for the production of specific stereochemical forms. This research offers insight into the enzymatic processes that can generate compounds with high diastereo- and enantioselectivities, useful for creating drugs with precise therapeutic actions (Guo, Patel, Corbett, Goswami, & Patel, 2006).
Corrosion Inhibition
In a distinct application outside of pharmacology, derivatives of ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. These studies reveal the compound's potential in industrial applications, where corrosion resistance is critical (Haque, Verma, Srivastava, Quraishi, & Ebenso, 2018).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
It is known that the compound is used as a building block for the syntheses of receptor agonists and antagonists . This suggests that it may interact with its targets to modulate their activity, leading to changes in cellular function.
Biochemical Pathways
Given its use in the synthesis of receptor agonists and antagonists , it may be involved in modulating signal transduction pathways.
Pharmacokinetics
Its solubility in many organic solvents such as ethanol, chloroform, and toluene suggests that it may have good bioavailability.
Result of Action
Its use in the synthesis of receptor agonists and antagonists suggests that it may have a role in modulating cellular responses to various signals.
特性
IUPAC Name |
ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYMHWUMFMDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)





